2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one
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Overview
Description
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one is a heterocyclic compound that belongs to the oxazole family. . This compound features a chromeno-oxazole core structure, which is significant due to its potential pharmacological properties.
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one can be achieved through various synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction typically occurs at room temperature and involves the inversion of stereochemistry. Another method includes the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration . Industrial production methods often employ flow synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form oxazoles.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOMe).
Cyclization: Cyclodehydration reactions using reagents like Deoxo-Fluor® or Burgess’ reagent.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MnO2 typically yields oxazole derivatives .
Scientific Research Applications
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
What sets this compound apart is its unique chromeno-oxazole structure, which imparts distinct pharmacological properties .
Biological Activity
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one is a synthetic compound that belongs to the class of chromeno derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 7-hydroxy-4-methylcoumarin. The general procedure includes:
- Formation of Coumarin Derivatives : The initial step involves the Pechmann condensation of resorcinol with ethylacetoacetate to produce 7-hydroxy-4-methylcoumarin.
- Preparation of Oxazole Derivatives : The coumarin derivative is then treated with various aldehydes and acid anhydrides under reflux conditions to yield the final oxazole compound.
The yield for this compound has been reported as approximately 66% with a melting point between 218-220°C .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that derivatives containing the 4-chloro substituent exhibit significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.
Compound | Antimicrobial Activity | Gram-positive | Gram-negative |
---|---|---|---|
This compound | Moderate | Good | Excellent |
2-(2-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one | Low | Fair | Moderate |
In a comparative study, the compound with a 4-chloro substituent demonstrated superior activity against both types of bacteria compared to its counterparts .
Anticancer Activity
The anticancer potential of this compound has also been explored. It was tested against several human tumor cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and K562 (leukemia). The results indicated that the compound exhibits cytotoxic effects, with IC50 values suggesting effective inhibition of cell growth:
Cell Line | IC50 Value (μM) |
---|---|
MCF-7 | 32.7 |
HeLa | 34.3 |
K562 | 28.9 |
These findings suggest that the compound may interfere with cellular mechanisms critical for cancer cell survival .
Structure-Activity Relationship (SAR)
The biological activity of chromeno derivatives is influenced by their structural features. Key factors include:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances antimicrobial and anticancer activities.
- Aromaticity : The chromeno structure contributes to the stability and reactivity of the compound.
Studies have shown that modifications on the aromatic rings can lead to variations in biological activity, emphasizing the importance of SAR in drug design .
Case Studies
- Antimicrobial Efficacy : In a study involving various synthesized chromeno derivatives, it was found that those with halogen substitutions exhibited enhanced antibacterial properties. Specifically, compounds with a para-chloro group showed significant activity against both Gram-positive and Gram-negative strains .
- Cytotoxicity Assessment : A series of experiments were conducted to evaluate the cytotoxic effects on cancer cell lines. The results demonstrated that structural modifications could lead to improved potency against specific cancer types, highlighting the therapeutic potential of these derivatives .
Properties
CAS No. |
36771-42-3 |
---|---|
Molecular Formula |
C17H10ClNO3 |
Molecular Weight |
311.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-8-methylpyrano[2,3-e][1,3]benzoxazol-6-one |
InChI |
InChI=1S/C17H10ClNO3/c1-9-8-13(20)12-6-7-14-15(16(12)21-9)19-17(22-14)10-2-4-11(18)5-3-10/h2-8H,1H3 |
InChI Key |
IXGQSKUCPWYFQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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